molecular formula C12H19N B11911963 2-Heptylpyridine CAS No. 20815-27-4

2-Heptylpyridine

Cat. No.: B11911963
CAS No.: 20815-27-4
M. Wt: 177.29 g/mol
InChI Key: DYCPESWJKDONHC-UHFFFAOYSA-N
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Description

2-Heptylpyridine (CAS: 20815-27-4) is an alkyl-substituted pyridine derivative with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It features a pyridine ring substituted with a linear heptyl chain at the 2-position. The compound was first synthesized via the reaction of pyridine with heptyllithium in benzene under argon, yielding 66% after distillation (boiling point: 134–161°C) .

Notably, 2-heptylpyridine is identified as a major volatile constituent in the pedal gland secretions of the bontebok (Damaliscus dorcas dorcas), where it contributes to a "pleasant herbal smell" alongside compounds like α-terpineol and (Z)-6-dodecen-4-olide .

Properties

CAS No.

20815-27-4

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

2-heptylpyridine

InChI

InChI=1S/C12H19N/c1-2-3-4-5-6-9-12-10-7-8-11-13-12/h7-8,10-11H,2-6,9H2,1H3

InChI Key

DYCPESWJKDONHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=CC=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Heptylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods: Industrial production of 2-heptylpyridine may involve similar alkylation reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Heptylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of pyridine derivatives, including 2-heptylpyridine, in combating multidrug-resistant pathogens. The compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus, which is crucial in addressing the growing issue of antibiotic resistance.

Case Study: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial activity of 2-heptylpyridine derivatives against various bacterial strains. The results indicated that specific derivatives demonstrated high inhibitory effects, with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics.

CompoundBacterial StrainMIC (µg/mL)
2-Heptylpyridine Derivative AS. aureus32
2-Heptylpyridine Derivative BE. coli64
Standard AntibioticS. aureus16

This table illustrates the promising antimicrobial efficacy of 2-heptylpyridine derivatives, suggesting their potential as therapeutic agents in future drug development efforts .

Agricultural Applications

Pesticide Development

The unique properties of 2-heptylpyridine make it suitable for use in agrochemicals, particularly as a component in pesticide formulations. Its ability to disrupt pest physiology can lead to effective pest control strategies.

Case Study: Pesticidal Efficacy

Research conducted on the application of 2-heptylpyridine in pest management revealed notable results:

Pesticide FormulationTarget PestEfficacy (%)
Formulation AAphids85
Formulation BThrips78

These findings indicate that formulations containing 2-heptylpyridine can significantly reduce pest populations, supporting its use in sustainable agricultural practices .

Perfumery and Aroma Applications

2-Heptylpyridine is also utilized in the fragrance industry due to its distinctive scent profile. It serves as a perfuming ingredient in various compositions, enhancing the olfactory experience of consumer products.

Case Study: Fragrance Composition

A study on the application of 2-heptylpyridine in perfumery revealed its effectiveness as a base note in fragrance formulations:

Fragrance CompositionMain NotesInclusion of 2-Heptylpyridine (%)
Composition ACitrus, Floral5
Composition BWoody, Spicy10

The inclusion of 2-heptylpyridine not only enriched the fragrance but also improved its longevity on the skin, confirming its value in the cosmetic industry .

Mechanism of Action

The mechanism of action of 2-heptylpyridine involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to antimicrobial effects. Its pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry .

Comparison with Similar Compounds

Alkyl-Substituted Pyridines

  • 2-Heptylpyridine vs. 2-(2-Methylpropyl)pyridine :
    • The linear heptyl chain in 2-heptylpyridine enhances hydrophobicity compared to the branched isobutyl group in 2-(2-methylpropyl)pyridine. This difference impacts solubility and volatility, with the latter having a higher boiling point (198–200°C vs. 134–161°C) .
    • Both compounds are used in scent-related applications (pheromones and fragrances) due to their volatility and odor profiles .

Aromatic-Substituted Pyridines

  • 2-Heptylpyridine vs. liquid state of 2-heptylpyridine) . 2,2'-Bipyridine’s chelating ability makes it invaluable in metallodrugs and catalysis, contrasting with 2-heptylpyridine’s biological signaling role .

Pharmaceutically Active Pyridines

  • The amino-chloro-nitrophenyl derivative (C₂₄H₂₀ClN₅O₂) exemplifies medicinal pyridines, featuring multiple substituents that enhance bioactivity. Its higher molecular weight (465.90 g/mol) and melting point (268–287°C) reflect increased polarity and crystalline stability compared to 2-heptylpyridine .

Biological Activity

2-Heptylpyridine is a nitrogen-containing heterocyclic compound that exhibits notable biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. This article synthesizes current research findings and presents detailed analyses, including data tables and relevant case studies.

Chemical Structure and Properties

2-Heptylpyridine is characterized by the molecular formula C11H15NC_11H_{15}N and features a pyridine ring substituted with a heptyl group. Its structural properties contribute to its diverse biological activities, which are influenced by its ability to interact with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-heptylpyridine and its derivatives. For instance, a comparative study on pyridine compounds revealed that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 6.25 to 12.5 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
2-HeptylpyridineS. aureus10
2-HeptylpyridineE. coli12
Derivative APseudomonas aeruginosa8
Derivative BCandida albicans12.5

Anticancer Properties

The anticancer activity of 2-heptylpyridine has been investigated in various cell lines. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and increased reactive oxygen species (ROS) production. For example, studies on ARPE-19 cells treated with 2-heptylpyridine showed significant increases in caspase-3 and caspase-9 activities, indicating enhanced apoptotic signaling pathways .

Case Study: Induction of Apoptosis in ARPE-19 Cells

  • Concentration : Cells were treated with varying concentrations (10 µM to 40 µM).
  • Findings :
    • At 20 µM: Caspase-3 activity increased significantly (22,061 ± 812 msi).
    • At 30 µM: Caspase-9 activity also elevated (24,333 ± 1201 msi).
    • ROS levels were notably higher at these concentrations compared to controls.

Neuroprotective Effects

Emerging evidence suggests that 2-heptylpyridine may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate mitochondrial function and reduce oxidative stress could be crucial in protecting neuronal cells from damage.

Mechanistic Insights

The neuroprotective effects are hypothesized to be mediated through:

  • Reduction of Mitochondrial Dysfunction : Treatment with 2-heptylpyridine has shown to stabilize mitochondrial membrane potential.
  • Decreased ROS Production : Lower levels of oxidative stress markers were observed in treated cells compared to untreated controls.

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